1-(4-Chloro-3-nitrophenyl)-3-phenylurea

CAS No.:

Cat. No.: VC10823532

Molecular Formula: C13H10ClN3O3

Molecular Weight: 291.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10ClN3O3 |

|---|---|

| Molecular Weight | 291.69 g/mol |

| IUPAC Name | 1-(4-chloro-3-nitrophenyl)-3-phenylurea |

| Standard InChI | InChI=1S/C13H10ClN3O3/c14-11-7-6-10(8-12(11)17(19)20)16-13(18)15-9-4-2-1-3-5-9/h1-8H,(H2,15,16,18) |

| Standard InChI Key | OQJDQDXEQHXDSP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

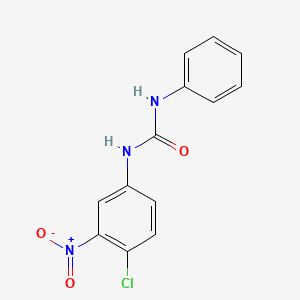

1-(4-Chloro-3-nitrophenyl)-3-phenylurea belongs to the arylurea family, with the molecular formula C₁₃H₁₀ClN₃O₃ and a molecular weight of 299.69 g/mol. The structure comprises a urea backbone (-NH-C(=O)-NH-) connecting two aromatic rings: a phenyl group and a 4-chloro-3-nitrophenyl group (Figure 1) . The nitro (-NO₂) and chloro (-Cl) substituents on the phenyl ring contribute to its electron-deficient nature, influencing reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

Synthesis and Reaction Pathways

General Synthetic Strategy

The compound can be synthesized via nucleophilic addition of aniline to 4-chloro-3-nitrophenyl isocyanate, following methodologies described for analogous phenylurea derivatives . For example, the synthesis of 3-(4-chlorophenyl)-1,1-dimethylurea involves reacting dimethylamine hydrochloride with 4-chlorophenyl isocyanate in tetrahydrofuran (THF) under inert conditions . Adapting this approach:

-

Reagents:

-

4-Chloro-3-nitrophenyl isocyanate

-

Aniline

-

Base (e.g., triethylamine or pyridine)

-

Solvent (e.g., dichloromethane or THF)

-

-

Procedure:

Table 2: Representative Synthesis Conditions

Spectroscopic Characterization

-

¹H NMR: Expected signals include aromatic protons (δ 7.2–8.1 ppm), urea NH protons (δ 6.3–6.4 ppm, broad), and absence of isocyanate peaks .

-

IR Spectroscopy: Strong absorption bands for urea C=O (~1640 cm⁻¹) and nitro groups (~1520 cm⁻¹) .

Biological and Functional Applications

Herbicidal Activity

Structurally related arylureas, such as 1-(2-chloro-4-pyridyl)-3-phenylurea, exhibit potent herbicidal properties by inhibiting photosynthesis or cell division in plants . The nitro and chloro substituents enhance lipid solubility, facilitating membrane penetration and target engagement .

Enzyme Inhibition

Urea derivatives often target bacterial type II topoisomerases, critical for DNA replication . Molecular docking studies could elucidate interactions between the compound’s nitro group and enzyme active sites, a mechanism observed in related thioureas .

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the phenyl or nitrophenyl groups could optimize herbicidal or antimicrobial potency. For example:

-

Replacing chloro with fluoro to enhance bioavailability.

-

Introducing sulfonamide moieties to broaden target specificity .

Environmental Degradation Pathways

Investigating photolytic or microbial degradation mechanisms is critical for assessing environmental persistence. Advanced oxidation processes (AOPs) may offer remediation strategies for contaminated sites .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume